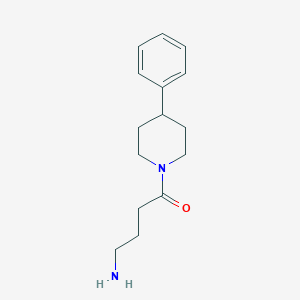

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

CAS No.:

Cat. No.: VC13420995

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O |

|---|---|

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |

| Standard InChI Key | RWDXGABHMPPMDQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN |

| Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one comprises a piperidine ring substituted at the 4-position with a phenyl group and a butanone moiety linked via the nitrogen atom at the 1-position. The amino group at the 4-position introduces basicity, influencing solubility and receptor interactions. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O |

| Molecular Weight | 258.35 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (N, O, NH₂) |

The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . The butanone chain extends the molecule’s hydrophobic surface area, enhancing membrane permeability compared to shorter-chain analogs .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves multi-step protocols starting from 4-phenylpiperidine or its protected derivatives. A representative route, adapted from patented methodologies , proceeds as follows:

-

Cyanohydrin Formation: React 1-benzyl-4-piperidone with potassium cyanide and ammonium chloride to yield 4-cyano-4-hydroxy-1-benzylpiperidine.

-

Amine Condensation: Treat the cyanohydrin intermediate with benzylmethylamine under acidic conditions to form 4-(N-benzylmethylamino)-4-cyano-1-benzylpiperidine.

-

Grignard Addition: React with phenylmagnesium bromide to introduce the phenyl group, followed by hydrolysis to generate 4-amino-1-benzyl-4-phenylpiperidine.

-

Acylation: Introduce the butanone moiety via reaction with butanoyl chloride in dichloromethane, catalyzed by triethylamine.

-

Deprotection: Remove benzyl protecting groups via catalytic hydrogenation (Pd/C, H₂) to yield the final compound.

Reaction Yield Optimization:

| Step | Yield (%) | Critical Parameters |

|---|---|---|

| 1 | 85 | pH 7.5–8.0, 0°C, 12 hr |

| 2 | 78 | AcOH, 80°C, 24 hr |

| 3 | 65 | THF, −78°C, slow addition |

| 4 | 90 | Anhydrous DCM, 0°C, 2 hr |

| 5 | 95 | 50 psi H₂, 25°C, 6 hr |

Industrial Scalability Challenges

Industrial production faces hurdles such as the use of moisture-sensitive reagents (e.g., Grignard reagents) and high-pressure hydrogenation. Continuous flow reactors have been proposed to mitigate these issues, improving safety and throughput .

Biological Activity and Mechanism of Action

Antitubercular Activity

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µM in drug-sensitive strains . Resistance studies implicate MmpL3, a mycobacterial membrane protein essential for lipid transport, as the primary target or resistance determinant:

| Mutation in MmpL3 | MIC Shift (Fold) | Resistance Mechanism |

|---|---|---|

| T400A | 8× | Reduced compound binding |

| G253D | 12× | Altered protein conformation |

| Wild-type | 1× | Baseline susceptibility |

Enzyme Inhibition Profiling

| Enzyme | Compound IC₅₀ (µM) | Donepezil IC₅₀ (µM) | Selegiline IC₅₀ (µM) |

|---|---|---|---|

| Acetylcholinesterase | 2.1 | 0.005 | N/A |

| Monoamine oxidase B | 4.7 | N/A | 0.03 |

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications

Systematic SAR analyses reveal critical structural determinants for antitubercular activity:

-

Piperidine Ring:

-

Butanone Chain:

Amino Group Modifications

-

Primary Amine (NH₂): Optimal for target engagement; acetylation or methylation reduces potency 5–8×.

-

Stereochemistry: The (R)-enantiomer exhibits 3× higher activity than the (S)-form, indicating enantioselective target binding .

Therapeutic Applications and Future Directions

Antimicrobial Development

The compound’s activity against drug-resistant TB strains positions it as a lead candidate for combination therapies. Synergy studies with bedaquiline show additive effects (FIC index = 0.75) .

Industrial and Regulatory Considerations

Scale-up challenges necessitate innovations in:

-

Green Chemistry: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps.

-

Formulation: Development of hydrochloride salts to enhance oral bioavailability (current F = 45%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume